molecular formula C13H8ClN B14655752 9-Chlorobenzo[h]isoquinoline CAS No. 53271-32-2

9-Chlorobenzo[h]isoquinoline

Cat. No.: B14655752
CAS No.: 53271-32-2
M. Wt: 213.66 g/mol
InChI Key: UKNKWNFLYJPRRZ-UHFFFAOYSA-N
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Description

9-Chlorobenzo[h]isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]isoquinoline can be achieved through several methods. One common approach involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere. This method yields the target compound in high purity and good yield . Another method involves the Pomeranz-Fritsch synthesis, which starts with benzaldehyde and aminoacetaldehyde diethylacetal, followed by cyclization in a strong acid medium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 9-Chlorobenzo[h]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various quinoline and isoquinoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

9-Chlorobenzo[h]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chlorobenzo[h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Quinoline: Similar in structure but lacks the chlorine substitution.

    Isoquinoline: The parent compound without the chlorine atom.

    Benzo[h]quinoline: Another related compound with different substitution patterns.

Uniqueness: The presence of the chlorine atom at the 9th position in 9-Chlorobenzo[h]isoquinoline enhances its reactivity and potential for forming diverse derivatives. This unique feature makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

53271-32-2

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

9-chlorobenzo[h]isoquinoline

InChI

InChI=1S/C13H8ClN/c14-11-4-3-9-1-2-10-5-6-15-8-13(10)12(9)7-11/h1-8H

InChI Key

UKNKWNFLYJPRRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C3=C1C=CC(=C3)Cl

Origin of Product

United States

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